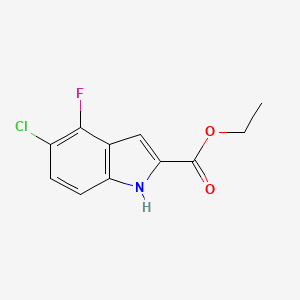

5-氯-4-氟-1H-吲哚-2-羧酸乙酯

描述

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a chemical compound that has been studied for its potential use in pharmaceutical applications, particularly as an intermediate in the synthesis of inhibitors targeting various diseases, including HIV and Alzheimer's disease. The compound features a chloro and a fluoro substituent on an indole ring, which is a structure of interest in medicinal chemistry due to its presence in many biologically active molecules .

Synthesis Analysis

The synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been improved to provide a more convenient route for obtaining this compound. The process involves the chlorination of ethyl pyruvate 3-fluorophenylhydrazone followed by Fischer indolization. The compound was initially obtained as a minor isomer, prompting further investigation into a more efficient synthesis method. This compound serves as a lead compound for the development of second-generation analogues with potential anti-HIV activity . Another study describes a robust synthesis of a similar compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which avoids the use of hazardous diazonium and azido species and does not generate regioisomeric byproducts .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a similar compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using both experimental and theoretical methods. The geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data. The stability of the molecule was analyzed by natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) was performed to understand the charge distribution within the molecule .

Chemical Reactions Analysis

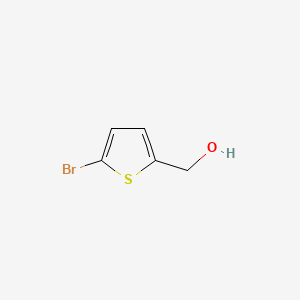

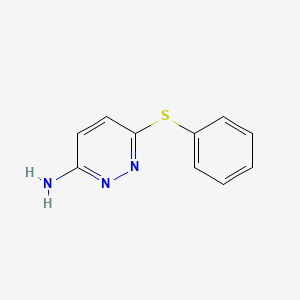

The reactivity of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and related compounds has been explored in various chemical reactions. For example, the compound has been used as a scaffold for the design and synthesis of derivatives that inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. The potency of these compounds was found to be closely related to the positioning of substituents on the phenylthiomethyl ring . Additionally, the compound has shown potential inhibitory activity against β-secretase, which could be utilized for the development of new anti-Alzheimer's drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and its derivatives have been characterized using various techniques. For instance, the compound's ability to form hydrogen-bonded supramolecular structures has been demonstrated, which is important for understanding its behavior in biological systems . The compound's spectral properties, such as NMR chemical shifts and coupling constants, have also been reported, providing valuable information for its identification and characterization .

科学研究应用

合成和 HIV 研究

5-氯-4-氟-1H-吲哚-2-羧酸乙酯用于合成吲哚基芳基砜,HIV1 逆转录酶的强效非核苷抑制剂。这种具有特定取代模式的化合物对逆转录酶酶的野生型和耐药突变均表现出极强的效力。已开发出一种改进的合成方法用于合成这种化合物,以促进创造用于 HIV 治疗的新型第二代类似物 (Piscitelli, Regina, & Silvestri, 2008)。

用于 HIV 抑制剂的甲酯合成

5-氯-4-氟-1H-吲哚-2-羧酸甲酯是制备 HIV 非核苷逆转录酶抑制剂的关键中间体,可以使用五步法合成。这种合成避免了潜在的危险物质,并且不生成区域异构产物,使其成为生产这种必需中间体的稳健方法 (Mayes et al., 2010)。

抗病毒研究

5-氯-4-氟-1H-吲哚-2-羧酸乙酯衍生物因其抗病毒活性而受到探索。虽然许多合成的化合物对流感和丙型肝炎等病毒没有显着活性,但特定的衍生物表现出有希望的活性,证明了这些化合物在抗病毒药物开发中的潜力 (Ivashchenko et al., 2014)。

大麻素受体调节

已经对含有 5-氯-1H-吲哚-2-羧酸结构的化合物,例如 Org 27569,进行了研究,以了解其调节大麻素 CB1 受体的能力。这些研究表明,此类化合物可以变构地结合到 CB1 受体,影响其与激动剂和拮抗剂的相互作用,从而为治疗应用提供了一条潜在途径 (Price et al., 2005)。

NMR 研究

已经对包括 1,4‐二氢‐1‐乙基‐4‐氧代喹啉‐3‐羧酸乙酯及其衍生物在内的化合物进行了 NMR 研究,以了解此类分子的化学位移和耦合常数。这项研究对于理解这些化合物的结构和电子性质至关重要 (Podányi et al., 1996)。

白三烯生物合成抑制

5-羟基吲哚-3-羧酸乙酯衍生物(与 5-氯-4-氟-1H-吲哚-2-羧酸乙酯密切相关)因其抑制 5-脂氧合酶(一种参与促炎性白三烯生物合成的酶)的能力而受到研究。这项研究表明在治疗炎症和过敏性疾病中潜在的药理应用 (Peduto et al., 2014)。

安全和危害

属性

IUPAC Name |

ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINJRZUYBEIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459861 | |

| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

CAS RN |

473257-61-3 | |

| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473257-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)